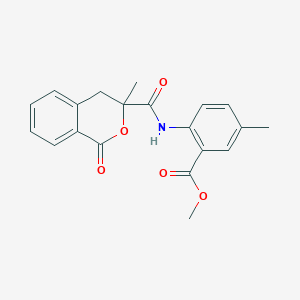![molecular formula C12H13ClF2N2O3S B2786646 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine CAS No. 923799-92-2](/img/structure/B2786646.png)
1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloroacetyl group and a difluorophenylsulfonyl group attached to the piperazine ring
准备方法
The synthesis of 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with piperazine, chloroacetyl chloride, and 2,6-difluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Synthetic Route:
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
科学研究应用
1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system and inflammatory pathways.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular processes, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and to develop new chemical tools for biological research.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The difluorophenylsulfonyl group enhances the compound’s binding affinity and specificity for its targets, contributing to its biological activity.
相似化合物的比较
1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-(Chloroacetyl)-4-phenylpiperazine: Lacks the difluorophenylsulfonyl group, resulting in different chemical and biological properties.
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine: Contains a single fluorine atom, which may alter its binding affinity and specificity compared to the difluorinated compound.
1-(Chloroacetyl)-4-(2,6-dichlorophenyl)sulfonylpiperazine: The presence of chlorine atoms instead of fluorine may affect the compound’s reactivity and biological activity.
属性
IUPAC Name |
2-chloro-1-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N2O3S/c13-8-11(18)16-4-6-17(7-5-16)21(19,20)12-9(14)2-1-3-10(12)15/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLACWNGKQKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
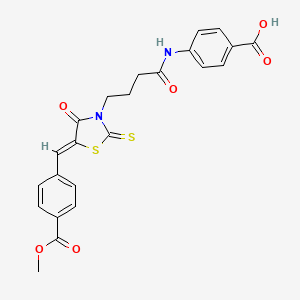
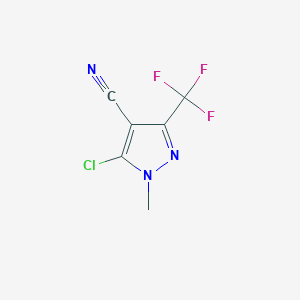
![3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid](/img/structure/B2786569.png)
![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide](/img/structure/B2786570.png)
methanone](/img/structure/B2786571.png)
![5-methyl-3-phenyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2786572.png)
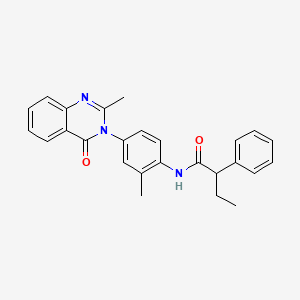
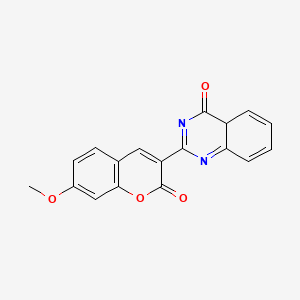

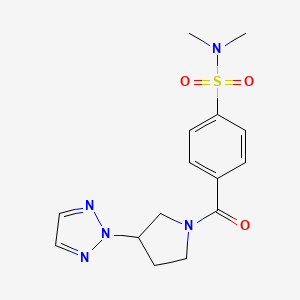
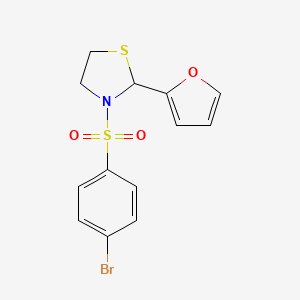
![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2786581.png)
